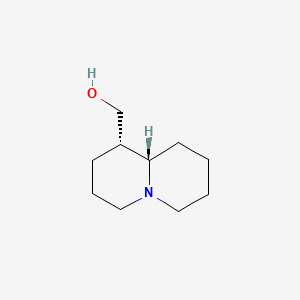

(+)-Lupinine

Description

Structure

3D Structure

Properties

CAS No. |

7635-60-1 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

[(1S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |

InChI Key |

HDVAWXXJVMJBAR-ZJUUUORDSA-N |

Isomeric SMILES |

C1CCN2CCC[C@@H]([C@@H]2C1)CO |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupinine, (+)- |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Lupinine biosynthesis from L-lysine

An In-Depth Technical Guide to the Biosynthesis of Quinolizidine Alkaloids: The Path from L-Lysine to (-)-Lupinine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs), a diverse class of secondary metabolites prevalent in the Lupinus genus, are synthesized from the amino acid L-lysine. These compounds are notable for their roles in plant defense and their pharmacological potential. This technical guide provides a detailed examination of the biosynthetic pathway leading to the formation of the bicyclic QA, (-)-lupinine. While the topic specifies (+)-lupinine, the overwhelming body of scientific literature, particularly detailed stereochemical and isotopic labeling studies, has focused on the biosynthesis of (-)-lupinine , the primary enantiomer found in Lupinus luteus. This document synthesizes the current understanding of the core enzymatic steps, provides detailed experimental protocols for key analytical methods, summarizes available quantitative data, and uses visualizations to illustrate the biosynthetic and experimental workflows.

The Biosynthetic Pathway from L-Lysine to (-)-Lupinine

The biosynthesis of (-)-lupinine is a multi-step enzymatic process that originates in the chloroplasts of leaf tissues.[1] The pathway involves the construction of a bicyclic quinolizidine core from two molecules of L-lysine via the key intermediate, cadaverine.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The first committed step in QA biosynthesis is the decarboxylation of L-lysine to yield the diamine cadaverine and carbon dioxide.[2] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

-

Precursor: L-Lysine

-

Product: Cadaverine

-

Enzyme: Lysine Decarboxylase (LDC, EC 4.1.1.18)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: Oxidative Deamination of Cadaverine

Cadaverine undergoes oxidative deamination to form 5-aminopentanal. This reaction is catalyzed by a Copper Amine Oxidase (CAO) .[5] 5-aminopentanal exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine, which is a crucial intermediate for all subsequent cyclization reactions.[2]

-

Precursor: Cadaverine

-

Product: 5-Aminopentanal ⇌ Δ¹-piperideine

-

Enzyme: Copper Amine Oxidase (CAO, EC 1.4.3.22)

Step 3: Formation of the Quinolizideine Intermediate

The precise mechanism for the formation of the bicyclic quinolizidine skeleton remains an area of active research, but the most accepted hypothesis, supported by extensive isotopic labeling studies, proceeds as follows:[6][7]

-

Dimerization of Δ¹-piperideine: Two molecules of Δ¹-piperideine (or their precursors) condense to form a dimeric intermediate. This is not a simple symmetrical dimerization but a complex, enzyme-mediated process.

-

Formation of the Bicyclic Core: The dimeric intermediate undergoes further transformation, including hydrolysis and another oxidative deamination, to yield a key bicyclic intermediate known as the quinolizideine intermediate .[6] This intermediate is the last common precursor for both bicyclic QAs like lupinine and tetracyclic QAs like sparteine.

Step 4: Reductive Formation of (-)-Lupinine

The final steps in the formation of (-)-lupinine involve the stereospecific reduction of the quinolizideine intermediate. This is believed to occur in two consecutive, enzyme-catalyzed steps, though the specific reductase enzymes have not yet been isolated or fully characterized.[2][6] Feeding studies with deuterated precursors have elucidated the precise stereochemistry of the hydride additions required to form the final (-)-lupinine structure.[6]

-

Precursor: Quinolizideine Intermediate

-

Product: (-)-Lupinine

-

Enzymes: Uncharacterized Reductases

The overall biosynthetic pathway is visualized in the diagram below.

Caption: Biosynthetic pathway from L-Lysine to (-)-Lupinine.

Quantitative Data

Detailed kinetic characterization of the enzymes directly involved in lupinine biosynthesis from Lupinus species is limited in the available literature. Lysine decarboxylase (LDC) and copper amine oxidase (CAO) have been identified and their activities confirmed, but comprehensive kinetic parameters (Km, kcat) are not well-documented for the specific plant isozymes. For illustrative purposes, the following table presents kinetic data for LDC from a bacterial source, which has been studied more extensively.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Reference(s) |

| Lysine Decarboxylase | Pimelobacter simplex | L-Lysine | 0.17 | 0.26 | 7.5 | [8] |

| Lysine Decarboxylase | Gordonia rubripertincta | L-Lysine | 0.13 | 1.2 | 8.0-8.5 | [8] |

Note: This data is provided as a reference for the general kinetic properties of LDCs and may not reflect the precise values for the enzymes in Lupinus.

Experimental Protocols

Investigating the biosynthesis of (-)-lupinine relies on a combination of enzymatic assays, isotopic labeling studies, and advanced analytical techniques.

Protocol 1: Lysine Decarboxylase (LDC) Activity Assay (Colorimetric)

This protocol describes a high-throughput colorimetric assay to measure LDC activity based on the pH increase resulting from cadaverine production.[4][9]

Materials:

-

Plant tissue extract (e.g., from young Lupinus leaves)

-

Potassium phosphate buffer (0.1 M, pH 6.0)

-

L-Lysine solution (100 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM)

-

Bromocresol purple indicator solution (0.04% w/v)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:

-

140 µL Potassium phosphate buffer (0.1 M, pH 6.0)

-

20 µL Bromocresol purple indicator

-

10 µL PLP solution (final concentration 0.5 mM)

-

10 µL Plant tissue extract (or purified enzyme)

-

-

Initiate Reaction: Start the reaction by adding 20 µL of L-Lysine solution (final concentration 10 mM). For a negative control, add 20 µL of buffer instead of L-lysine.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the absorbance at 595 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes). The increase in absorbance corresponds to the color change of the indicator as the pH rises due to cadaverine production.

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). This rate is proportional to the LDC enzyme activity. A standard curve using known concentrations of cadaverine can be used to quantify the activity in units (µmol/min).

Protocol 2: Isotopic Labeling and GC-MS Analysis Workflow

This workflow outlines the key steps for tracing the incorporation of a labeled precursor, such as [¹³C,¹⁵N]-L-lysine, into the lupinine backbone.[7][10][11]

Caption: Experimental workflow for an isotopic labeling study.

Detailed Steps:

-

Precursor Administration: A solution of the isotopically labeled precursor (e.g., [¹³C,¹⁵N]-L-lysine) is administered to intact Lupinus plants. A common method is "wick feeding," where a cotton wick is passed through the plant stem, with its ends dipped into the precursor solution.

-

Incubation: The plants are allowed to metabolize the precursor for several days under controlled light and temperature conditions.

-

Alkaloid Extraction: a. Harvested plant material is ground to a fine powder (often after freeze-drying). b. The powder is extracted with a solvent like methanol or an acidic solution (e.g., 0.5 M HCl).[12] c. The extract is subjected to acid-base partitioning: i. The extract is acidified, and non-polar impurities are removed by washing with an organic solvent (e.g., dichloromethane). ii. The aqueous phase is then made strongly basic (pH 11-12) with NH₄OH or NaOH. iii. The alkaloids are extracted from the basified aqueous phase into an organic solvent like dichloromethane.[12]

-

Sample Cleanup: The crude alkaloid extract is often further purified using Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), is typically used.[12][13]

-

Injection: A small volume (e.g., 1 µL) of the purified extract is injected.

-

Temperature Program: A temperature gradient is used to separate the alkaloids, e.g., starting at 100°C, holding for 2 minutes, then ramping to 280°C at 5°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used to acquire mass spectra of the eluting compounds.

-

-

Data Interpretation: The mass spectrum of the lupinine peak from the labeled experiment is compared to that of an unlabeled standard. An increase in the molecular ion (M⁺) peak corresponding to the mass of the incorporated isotopes confirms biosynthesis from the precursor. Fragmentation patterns can reveal the specific positions of the labels within the molecule, elucidating the reaction mechanism.

Conclusion and Future Prospects

The biosynthesis of (-)-lupinine from L-lysine is a foundational pathway in the rich metabolism of quinolizidine alkaloids. While the initial steps involving Lysine Decarboxylase and Copper Amine Oxidase are well-established, significant knowledge gaps remain. The specific enzymes responsible for the crucial cyclization and final reduction steps are yet to be identified and characterized. Furthermore, a comprehensive biochemical analysis, including the determination of kinetic parameters for the Lupinus enzymes, is required for a complete quantitative understanding. Future research combining genomics, proteomics, and metabolomics will be instrumental in identifying the missing genes and enzymes, paving the way for metabolic engineering of lupin varieties with tailored alkaloid profiles for agricultural and pharmaceutical applications.

References

- 1. A chloroplast‐localized lysine decarboxylase of <i>Lupinus polyphyllus</i> | CiNii Research [cir.nii.ac.jp]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. lysine decarboxylase(EC 4.1.1.18) - Creative Enzymes [creative-enzymes.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Lysine decarboxylase assay by the pH-stat method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liofilchem.net [liofilchem.net]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of (+)-Lupinine in Lupinus species

An In-depth Technical Guide to the Natural Sources of (+)-Lupinine in Lupinus Species

Introduction

This compound is a bicyclic quinolizidine alkaloid (QA) predominantly found in plants of the Lupinus genus, which belongs to the Fabaceae family.[1] These alkaloids are secondary metabolites synthesized by the plant as a defense mechanism against herbivores and pathogens.[2] The characteristic bitter taste of many lupin seeds is attributed to their QA content.[1] While toxic at high concentrations, lupinine and other QAs have garnered interest for their potential pharmacological activities; for instance, lupinine hydrochloride has been shown to be a reversible inhibitor of acetylcholinesterase.[1]

The genus Lupinus is highly diverse, with over 199 species, and the alkaloid profile can be a key taxonomical marker.[3][4] For researchers and drug development professionals, understanding the distribution and concentration of specific alkaloids like this compound is crucial for species selection, extraction optimization, and potential therapeutic applications. This guide provides a comprehensive overview of the natural occurrence of this compound in Lupinus species, its biosynthesis, and the methodologies for its extraction and quantification.

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different Lupinus species and even between different parts of the same plant. It is considered a major alkaloid in certain species, particularly Lupinus luteus (Yellow Lupin), while it may be a minor component or absent in others.[2][5] The data compiled from various studies highlights this variability.

| Lupinus Species | Plant Part | This compound Concentration | Analytical Method | Reference |

| Lupinus luteus | Seeds | Major QA; marker QA along with gramine, making up 99% of total QA content. | LC-MS/MS | [6] |

| Lupinus luteus | Seeds | Most common QA along with sparteine. | GC or HPLC | [2] |

| Lupinus pilosus | Seeds | Detected (Concentration not specified) | qNMR | [3] |

| Lupinus angustifolius | Seeds | Minor levels detected. | Not Specified | [7] |

| Lupinus albus | Seeds | Not typically a major QA. Lupanine is predominant. | GC or HPLC | [2] |

| Lupinus mutabilis | Seeds | Not typically a major QA. Lupanine is predominant. | GC or HPLC | [2] |

Note: The term "Major QA" implies it is one of the most abundant alkaloids, but specific quantitative values were not always provided in the cited literature.

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids, including this compound, begins with the amino acid L-lysine.[1][8][9] The pathway to the bicyclic lupinine involves a series of enzymatic conversions primarily occurring in the chloroplasts of leaves and other green tissues.[10] The synthesized alkaloids are then transported via the phloem to all parts of the plant for storage, including the seeds.[9][10]

The key steps are:

-

Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine.[8][10]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal.[8][10]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][8][10]

-

Formation of Lupinine: Δ¹-piperideine serves as the direct precursor for the formation of the bicyclic structure of this compound. While the exact subsequent enzymatic steps are not fully characterized, this intermediate is the critical branch point.[10]

Methodologies for Extraction and Analysis

The accurate quantification of this compound from Lupinus material requires robust extraction and analytical protocols. The choice of method depends on the research goals, available equipment, and the complexity of the plant matrix.

Experimental Workflow

The general workflow for isolating and quantifying this compound involves sample preparation, extraction of alkaloids, and subsequent analysis by a chromatographic or spectroscopic method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for GC-MS or qNMR Analysis

This protocol is a robust, traditional method for isolating a broad range of quinolizidine alkaloids.[11]

-

Homogenization: Weigh approximately 0.25 g of finely ground, dried plant material into a centrifuge tube. Add 8 mL of 0.5 N HCl.

-

Extraction: Sonicate the mixture for 30 minutes to ensure cell lysis and dissolution of protonated alkaloids.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. Collect the acidic supernatant. Repeat the extraction on the pellet with another 8 mL of 0.5 N HCl and combine the supernatants.

-

Basification: Adjust the pH of the combined acidic solution to 10.0 or higher (up to 13) using 1 N NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel. Extract the alkaloids three times with 20 mL of dichloromethane (DCM) each time, collecting the organic (DCM) layer.

-

Concentration: Combine the DCM extracts and evaporate to dryness using a rotary evaporator at 40°C.

-

Reconstitution: For analysis, reconstitute the dried residue in a known volume of an appropriate solvent (e.g., deuterated chloroform for qNMR, or methanol for GC-MS). An internal standard may be added at this stage for accurate quantification.[11]

Protocol 2: Rapid Solvent Extraction for UPLC-MS/MS Analysis

This modern protocol is optimized for speed and efficiency, suitable for high-throughput analysis.[12][13]

-

Homogenization: Weigh a precise amount of homogenized plant material.

-

Extraction: Add an optimized extraction solvent, such as 80% methanol in water.

-

Ultrasonication: Place the sample in an ultrasonic bath for 60 minutes to maximize extraction efficiency.[12]

-

Clarification: Centrifuge the sample to pellet solid debris.

-

Dilution and Filtration: Take an aliquot of the supernatant, dilute it as necessary with the mobile phase, and filter it through a 0.22 µm syringe filter directly into an autosampler vial for UPLC-MS/MS analysis.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable method for separating and identifying volatile alkaloids like lupinine. It provides excellent chromatographic resolution and definitive mass spectral data for structural confirmation.[6][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or UPLC-MS/MS): Increasingly popular due to its high sensitivity, specificity, and applicability to a wider range of alkaloids without derivatization. It is particularly useful for complex matrices and trace-level detection.[6][12][13]

-

Quantitative NMR (qNMR): A powerful technique that allows for the direct quantification of compounds in a mixture without the need for identical standard compounds, provided a certified internal standard is used. It is valuable because pure analytical standards for all quinolizidine alkaloids are not always commercially available.[3][11]

Conclusion

This compound is a significant quinolizidine alkaloid within the Lupinus genus, with its highest concentrations typically found in species such as L. luteus. The biosynthesis from L-lysine provides a foundational understanding of its origin within the plant. For researchers in natural product chemistry and drug development, the selection of appropriate Lupinus species is paramount for obtaining viable quantities of this compound. The successful isolation and quantification are reliant on the application of robust extraction protocols coupled with sensitive and specific analytical techniques like GC-MS, LC-MS/MS, or qNMR. This guide provides the foundational technical information required to effectively explore the natural sources of this promising alkaloid.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lupinus - Wikipedia [en.wikipedia.org]

- 5. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 9. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to the quinolizidine alkaloid, (+)-Lupinine.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic tertiary amine belonging to the quinolizidine class of alkaloids. It is naturally present in various species of the Lupinus genus. The molecule features a quinolizidine ring system with a hydroxymethyl group substituent.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[1] |

| Chemical Formula | C₁₀H₁₉NO[1][2] |

| Molecular Weight | 169.268 g/mol [1] |

| Melting Point | 68 to 69 °C[1] |

| Boiling Point | 269 to 270 °C[1] |

| Appearance | Light brown orange crystalline powder[3] |

| Solubility | Soluble in water, alcohol, chloroform, and ether[3] |

| CAS Number | 486-70-4[1][2] |

Stereochemistry

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring enantiomer is this compound, which has the (1R,9aR) configuration. The stereochemistry is crucial for its biological activity.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization to form the characteristic quinolizidine skeleton.

Experimental Protocols

Isolation and Purification from Lupinus spp.

The following is a generalized protocol for the extraction and isolation of lupin alkaloids, which can be adapted for this compound.

-

Extraction : Finely ground lupin seeds are suspended in an acidic aqueous solution (e.g., 0.5 N HCl) and stirred for several hours to extract the alkaloids. The mixture is then centrifuged to separate the solid plant material from the acidic extract.

-

Basification : The acidic supernatant containing the protonated alkaloids is collected and the pH is adjusted to approximately 12 with a strong base (e.g., 5 N NaOH) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

Liquid-Liquid Extraction : The basified aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or ether.

-

Purification : The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. Further purification can be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and ammonia).

Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for ¹H and ¹³C are used. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Key ¹H NMR Signals : A characteristic signal for lupinine is a doublet of doublets corresponding to a proton adjacent to both the nitrogen and the hydroxyl-bearing carbon.

-

Key ¹³C NMR Signals : The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method.

-

Ionization : Electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.

-

Analysis : The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight. Fragmentation patterns obtained through MS/MS analysis provide structural information.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

-

Crystallization : High-purity this compound is dissolved in a suitable solvent, and crystals are grown by slow evaporation or vapor diffusion.

-

Data Collection : A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an electron density map. A molecular model is built into the electron density and refined to obtain the final crystal structure, including absolute stereochemistry.

Synthesis of this compound

The first racemic total synthesis of lupinine was reported in 1937 by Clemo, Morgan, and Raper. The first enantioselective synthesis of (-)-lupinine was achieved in 1966 by Goldberg and Ragade. Numerous other synthetic routes have since been developed.

Mechanism of Action

Studies have shown that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] The protonated nitrogen atom of the quinolizidine ring is thought to interact with the anionic site of the enzyme, similar to the quaternary ammonium group of acetylcholine.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. 199. The lupin alkaloids. Part XII. The synthesis of dl-lupinine and dl-isolupinine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Lupinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupinine is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus (lupin) genus. As a member of this class of compounds, it has garnered significant interest within the scientific community due to its biological activities, including its role as a reversible inhibitor of acetylcholinesterase (AChE). This property positions this compound and its derivatives as potential candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO | [1] |

| Molecular Weight | 169.26 g/mol | [1] |

| Melting Point | 68.5-69.2 °C | [1] |

| Boiling Point | 270 °C | [1][2] |

| Appearance | Light brown orange crystalline powder | [1] |

| Solubility | Soluble in water, alcohol, chloroform, and ether. | [1] |

| Specific Optical Rotation [α]D²⁶ | While a specific value for this compound is not readily available in the cited literature, a derivative, (1S,9aR)-1-(Azidomethyl)Octahydro-1H-Quinolizine, has a reported specific rotation of [α]D²⁶ -29.85 (c 2.4, chloroform). This suggests that the parent compound, this compound, would exhibit a positive specific rotation. | [3] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 4.12 | dd | 10.45, 4.12 | H11 | [4] |

¹³C NMR

Detailed experimental 13C NMR data for this compound was not explicitly available in the provided search results. However, 13C NMR spectroscopy is a standard technique for the structural elucidation of lupin alkaloids.

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Description | Source(s) |

| 2850-2700 | Bohlmann's bands (trans-quinolizidine) | [5] |

| 1640 | Conjugated Carbonyl, C=O | [5] |

| 1580 | C=C | [5] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 68 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., chloroform) in a volumetric flask to a known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank solvent-filled cell.

-

Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (typically 20 °C).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

KBr Pellet Method Protocol:

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Biological Activity: Acetylcholinesterase Inhibition

This compound is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solution of varying concentrations

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Assay Protocol (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[6]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[6]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.[6]

-

-

Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[6]

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.[6]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6] The rate of the color change is proportional to the AChE activity.

-

Calculation of Inhibition: The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.

Mandatory Visualizations

Biosynthesis of (-)-Lupinine

The following diagram illustrates the biosynthetic pathway of (-)-Lupinine starting from L-Lysine.[7][8][9]

References

- 1. Lupinine - LKT Labs [lktlabs.com]

- 2. Lupinine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Biological Activity of (+)-Lupinine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a quinolizidine alkaloid, and its hydrochloride salt have demonstrated a range of biological activities with potential therapeutic and biotechnological applications. This document provides an in-depth technical overview of the biological activities of this compound hydrochloride, focusing on its mechanism of action as an acetylcholinesterase inhibitor, its interaction with cholinergic receptors, and its immunomodulatory, antiheparin, and insect antifeedant properties. This guide synthesizes available quantitative data, details experimental protocols for key assays, and presents visual representations of relevant pathways and workflows to support further research and development.

Cholinergic System Modulation

This compound hydrochloride primarily exerts its biological effects through the modulation of the cholinergic nervous system. Its structural similarity to acetylcholine allows it to interact with key components of cholinergic signaling, namely the enzyme acetylcholinesterase (AChE) and cholinergic receptors.

Acetylcholinesterase Inhibition

This compound hydrochloride is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1] By inhibiting AChE, this compound hydrochloride increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.[2][3]

Mechanism of Inhibition: The inhibitory action is attributed to the structural resemblance of the protonated amine group of lupinine to the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of AChE.[1]

Interaction with Cholinergic Receptors

Studies have shown that lupinine exhibits binding affinity for both muscarinic and nicotinic acetylcholine receptors.[4] While the precise nature of these interactions (agonistic versus antagonistic) requires further elucidation, the affinity for these receptors suggests a broader modulatory role in the cholinergic system beyond simple AChE inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound hydrochloride and related compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC50 (µM) | Inhibition Type | Source |

| Lupinine Derivative 15 | Comparable to Galantamine (IC50 = 8.2 ± 1.3 μM) | Mixed-type | [1] |

| Lupinine-based Ester 25 | 24.4 | Not specified | [1] |

Table 2: Cholinergic Receptor Binding Affinity

| Receptor Type | Ligand | IC50 (µM) | Source |

| Muscarinic | Lupinine | 190 | [1] |

| Nicotinic | Lupinine | >500 | [1] |

Table 3: Acute Toxicity Data

| Organism | Route of Administration | Toxicity Metric | Value (mg/kg) | Source |

| Not Specified | Not Specified | Minimal Lethal Dose | 28-30 | [1] |

| Not Specified | Not Specified | Toxic Dose | 25-28 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound hydrochloride.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a colorimetric assay to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[3]

Materials:

-

96-well microplate

-

Microplate reader

-

This compound hydrochloride

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., phosphate buffer).

-

Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to the blank and control wells.

-

Add 25 µL of the different concentrations of this compound hydrochloride to the test wells.

-

Add 25 µL of ATCI solution to all wells.

-

-

Pre-incubation: Mix the contents and pre-incubate the plate at room temperature for 10 minutes.

-

Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank.

-

Reaction and Measurement: Immediately add 125 µL of DTNB solution to all wells. Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound hydrochloride using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Muscarinic and Nicotinic Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for muscarinic and nicotinic receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions)

-

Radioligand specific for the receptor (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]nicotine for nicotinic receptors)

-

This compound hydrochloride

-

Scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride and serial dilutions.

-

Prepare the radioligand solution at a concentration close to its Kd value.

-

-

Incubation:

-

In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound hydrochloride.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of this compound hydrochloride.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Immunomodulatory Activity Assay (Representative Protocol)

This protocol assesses the effect of this compound hydrochloride on the proliferation of lymphocytes.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phytohemagglutinin (PHA) as a mitogen

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Cell Culture: Culture the lymphocytes in RPMI-1640 medium in a 96-well plate.

-

Treatment:

-

Add different concentrations of this compound hydrochloride to the wells.

-

Include control wells (cells only) and positive control wells (cells with PHA).

-

-

Incubation: Incubate the plate in a CO2 incubator at 37°C for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Compare the absorbance of the treated wells to the control wells to determine the effect of this compound hydrochloride on lymphocyte proliferation.

Insect Antifeedant Bioassay

This protocol describes a leaf disc no-choice bioassay to evaluate the antifeedant activity of this compound hydrochloride against a target insect pest.[5]

Principle: The assay measures the reduction in food consumption by an insect when presented with a food source treated with a test compound.

Materials:

-

Target insect larvae (e.g., Spodoptera litura)

-

Fresh leaves of a host plant (e.g., castor)

-

This compound hydrochloride

-

Acetone or other suitable solvent

-

Petri dishes

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Treated Leaf Discs:

-

Prepare a solution of this compound hydrochloride in a suitable solvent.

-

Cut leaf discs of a standard size.

-

Dip the leaf discs into the test solution or a control solution (solvent only).

-

Allow the solvent to evaporate completely.

-

-

Bioassay:

-

Place one treated leaf disc in a Petri dish.

-

Introduce a single, pre-starved insect larva into the Petri dish.

-

Allow the larva to feed for a set period (e.g., 24 hours).

-

-

Data Collection:

-

Measure the area of the leaf disc consumed in both the treated and control groups.

-

-

Data Analysis:

-

Calculate the percentage of antifeedant activity using the formula: % Antifeedant Activity = [ (Area consumed in control - Area consumed in treated) / Area consumed in control ] x 100

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows related to the activity of this compound hydrochloride.

References

- 1. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. entomoljournal.com [entomoljournal.com]

(+)-Lupinine as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Lupinine and its derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's disease. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a quinolizidine alkaloid found in plants of the Lupinus genus.[1] Its structure bears a resemblance to the endogenous AChE substrate, acetylcholine, suggesting its potential to interact with the enzyme's active site.[1] Research has confirmed that this compound hydrochloride is a reversible inhibitor of acetylcholinesterase.[1] The therapeutic potential of targeting AChE lies in the ability of inhibitors to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a primary strategy for the symptomatic treatment of Alzheimer's disease.[2][3][4] While this compound itself is a relatively mild inhibitor, recent research has focused on synthesizing more potent derivatives, demonstrating the potential of the lupinine scaffold in developing novel AChE inhibitors.[2][3][4]

Mechanism of Action

At physiological pH, the tertiary amine group of this compound is protonated. This positively charged group is thought to interact with the anionic site of the acetylcholinesterase active site gorge, specifically in the region of the Trp84 residue.[1] This interaction forms an enzyme-sorption complex that blocks the entry of acetylcholine to the active center, thereby reducing its hydrolysis.[1] Studies have shown that the duration of incubation does not affect the inhibition, indicating that this compound is a reversible inhibitor.[1]

Quantitative Data: Inhibitory Activity

While this compound itself is a known AChE inhibitor, much of the recent quantitative research has focused on its synthetic derivatives to improve potency. The following tables summarize the available inhibitory concentration (IC50) data for various lupinine derivatives and related compounds.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound and its Derivatives

| Compound | Description | IC50 (µM) | Reference |

| This compound | Parent Compound | Mildly toxic, specific IC50 for AChE not detailed in provided sources. | [1] |

| Compound 13 | Lupinine-based triazole derivative | > 50 | [3] |

| Compound 15 | (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine | 7.2 | [2][3] |

| Compound 22 | Lupinine-based ester derivative | > 50 | [3] |

| Compound 25 | Lupinine-based ester derivative | 24.4 | [3] |

| Compound 43 | Lupinine-based ester derivative | > 50 | [3] |

| Compound 44 | Lupinine-based ester derivative | > 50 | [3] |

| Compound 49 | Lupinine-based ester derivative | > 50 | [3] |

| Compound 64 | Lupinine-based ester derivative | > 50 | [3] |

| Galantamine | Reference AChE Inhibitor | 8.2 ± 1.3 | [3] |

Table 2: Molecular Docking Interface Energies of Selected Lupinine Derivatives with Acetylcholinesterase (PDB: 4EY7)

| Compound | Description | Interface Energy (kcal/mol) | Reference |

| Compound 15 | (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine | -24.05 | [5] |

| Compound A | Previously reported AChE inhibitor with analogous topology | -23.34 | [5] |

| Compound B | Previously reported AChE inhibitor with analogous topology | -24.70 | [5] |

| Compound C | Previously reported AChE inhibitor with analogous topology | -23.65 | [5] |

Experimental Protocols

The following sections detail the methodologies used to assess the acetylcholinesterase inhibitory activity of this compound and its derivatives.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[6][7][8]

Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[6][7] The rate of color formation is directly proportional to the AChE activity.

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

0.22 U/mL Acetylcholinesterase (AChE) solution in Tris-HCl buffer (50 mM, pH 8, 0.1% BSA)

-

Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO, with a final concentration typically <1%)

Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the AChE enzyme solution to each well.

-

Add 200 µL of the phosphate buffer.

-

Incubate the plate at 37°C for 5 minutes with initial shaking.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 3-5 minutes using a microplate reader.

-

The rate of reaction (velocity) is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Velocity of control) - (Velocity of sample)] / (Velocity of control) * 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of AChE Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

For each inhibitor concentration, perform the AChE assay as described above using a range of ATCI substrate concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

The type of inhibition can be determined by the pattern of the lines on the plot. For example, in mixed-type inhibition, the lines will intersect at a point to the left of the y-axis.

Molecular Docking Protocol

Molecular docking simulations are used to predict the binding mode of inhibitors within the active site of AChE.

Procedure:

-

Target Protein Preparation: The 3D crystal structure of human acetylcholinesterase (e.g., PDB code 4EY7) is obtained from the Protein Data Bank.[5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structures of the lupinine derivatives are generated and their energy is minimized. Multiple conformers for each ligand may be generated.[5]

-

Docking Simulation: A docking program (e.g., Rosetta ligand docking protocol) is used to place the ligand conformers into the defined binding site of the AChE protein.[5] The program scores the different poses based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to calculate the binding energy.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

Caption: Experimental workflow for the in vitro AChE inhibition assay using the Ellman's method.

Caption: Simplified relationship diagram for enzyme inhibition kinetics.

Conclusion

This compound serves as a valuable natural scaffold for the development of acetylcholinesterase inhibitors. While the parent compound exhibits modest activity, synthetic modifications, particularly the introduction of triazole and ester functionalities, have led to derivatives with significantly enhanced inhibitory potency.[2][3][4] The methodologies of in vitro enzymatic assays and in silico molecular docking are crucial tools for the evaluation and rational design of new lupinine-based AChE inhibitors. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to explore their full therapeutic potential in the context of neurodegenerative diseases.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for (+)-Lupinine: A Technical Guide to its Discovery, Isolation, and Characterization from Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a bicyclic quinolizidine alkaloid, has been a subject of scientific inquiry for over a century. Primarily found in species of the Lupinus (lupin) genus, its discovery and isolation have been pivotal in the broader understanding of alkaloid chemistry and biosynthesis. This technical guide provides an in-depth overview of the historical context of this compound's discovery, detailed methodologies for its extraction and purification from plant materials, comprehensive spectroscopic data for its characterization, and insights into its biological activities relevant to drug development.

Introduction: The Historical Context of Lupin Alkaloids

The study of alkaloids from lupin plants dates back to the 19th century, driven by the need to understand the toxicity of "bitter" lupins to livestock. These bitter varieties contain a significant concentration of quinolizidine alkaloids, with this compound being one of the fundamental structures within this class. A significant breakthrough in lupin cultivation occurred in the late 1920s with the discovery of "sweet" or low-alkaloid mutants, which made lupins a more viable source of animal feed and human nutrition. This development also spurred further research into the specific alkaloids present in different Lupinus species and their varying concentrations.

This compound is biosynthesized in plants from L-lysine via cadaverine. Its presence and concentration can vary significantly between different Lupinus species and even between different cultivars of the same species. For instance, Lupinus luteus is known to be a particularly rich source of this bicyclic alkaloid.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from plant material relies on the basic nature of the alkaloid, allowing for its separation from other plant constituents through acid-base extraction procedures. The following protocols are a synthesis of established methods for the extraction and purification of quinolizidine alkaloids.

General Acid-Base Extraction of Quinolizidine Alkaloids

This method is a foundational technique for the extraction of total alkaloids from Lupinus seeds.

Materials:

-

Dried and finely ground Lupinus seeds (e.g., Lupinus luteus)

-

0.5 M Hydrochloric Acid (HCl)

-

25% (w/v) Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

-

pH meter or pH indicator strips

Procedure:

-

Extraction: Homogenize 100 g of the ground plant material with 500 mL of 0.5 M HCl for 2 hours at room temperature with constant stirring.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

-

Centrifugation: Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

-

Basification: Carefully decant the supernatant and adjust the pH to 12-13 with the 25% NaOH solution. The solution should be kept cool in an ice bath during this process.

-

Liquid-Liquid Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract three times with 200 mL portions of dichloromethane.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the dichloromethane extract under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound by Column Chromatography

The crude alkaloid extract contains a mixture of different alkaloids. This compound can be isolated from this mixture using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica gel (70-230 mesh) for column chromatography

-

Chromatography column

-

Solvent system: Dichloromethane/Methanol/Ammonia solution (e.g., 95:5:0.5 v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent for visualization

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in the mobile phase and pack the chromatography column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with the dichloromethane/methanol/ammonia solvent system.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Analysis: Monitor the separation by TLC. Spot aliquots of each fraction on a TLC plate, develop the plate in the same solvent system, and visualize the spots using Dragendorff's reagent. This compound will appear as an orange-brown spot.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain the purified compound.

Data Presentation: Quantitative Analysis and Spectroscopic Characterization

Quantitative Yield of this compound

The yield of this compound can vary significantly depending on the plant source and the extraction method used. The following table summarizes representative quantitative data from the literature.

| Plant Species | Cultivar | Plant Part | Extraction Method | Yield of this compound (mg/kg of Dry Material) | Reference |

| Lupinus luteus | Cardiga | Seeds | Acid-Base Extraction | 1531 | [1] |

| Lupinus luteus | Acos | Seeds | Acid-Base Extraction | 909 | [1] |

| Lupinus luteus | Alburquerque | Seeds | Acid-Base Extraction | - | [2] |

| Lupinus pilosus | N/A | Mature Seeds | Acid-Base Extraction | 230 | [3] |

Table 1: Quantitative yield of this compound from different Lupinus species.

Spectroscopic Data for this compound Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR (CDCl₃) | Characteristic signals for the quinolizidine ring protons and the hydroxymethyl group. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the ten carbon atoms of the lupinine skeleton. |

| Infrared (IR) | Broad absorption band around 3400 cm⁻¹ (O-H stretching) and C-H stretching bands. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 169. |

| Electronic Circular Dichroism (ECD) | Can be used to determine the absolute configuration of the chiral centers. |

Table 2: Spectroscopic data for the characterization of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Lupinus seeds.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound from L-Lysine.

Biological Activities and Relevance to Drug Development

This compound and other quinolizidine alkaloids exhibit a range of biological activities, making them of interest to the pharmaceutical industry.

-

Neurological Activity: Studies have shown that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This activity suggests potential applications in the development of therapies for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. Furthermore, lupinine has been found to have an inhibitory effect on both muscarinic and nicotinic acetylcholine receptors, indicating a complex interaction with the cholinergic system.[4]

-

Other Potential Pharmacological Effects: The broader class of quinolizidine alkaloids has been investigated for various other pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. While specific studies on this compound in these areas are less extensive, its fundamental structure serves as a potential scaffold for the synthesis of novel therapeutic agents.

Conclusion

The discovery and isolation of this compound have a rich history intertwined with the agricultural development of lupins. The methodologies for its extraction and purification are well-established, relying on classic acid-base chemistry and chromatographic techniques. The availability of pure this compound has enabled detailed spectroscopic characterization and the exploration of its biological activities. For researchers in natural product chemistry and drug development, this compound represents a valuable natural scaffold with demonstrated activity on the central nervous system, warranting further investigation into its therapeutic potential. This guide provides a solid foundation for professionals seeking to work with this intriguing quinolizidine alkaloid.

References

Toxicological studies of (+)-Lupinine in animal models

An In-Depth Technical Guide on the Toxicological Studies of (+)-Lupinine in Animal Models

Introduction

This compound is a quinolizidine alkaloid found in various species of the genus Lupinus, commonly known as lupins. These plants are gaining interest as a high-protein source for both human food and animal feed. However, the presence of alkaloids, including this compound, poses toxicological concerns that necessitate thorough evaluation.[1][2] The bitter taste of many lupin varieties is attributable to these alkaloids, and improper processing can lead to toxic exposures.[1][3] This technical guide provides a comprehensive overview of the current state of toxicological knowledge on this compound derived from studies in animal models, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The primary toxic effect of this compound, like other quinolizidine alkaloids, is its action on the nervous system. The most critical mode of action is the inhibition of acetylcholine receptors (AChRs), leading to an anticholinergic syndrome.[3][4][5]

-

Acetylcholine Receptor Inhibition : this compound binds to and blocks both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[3] This blockade disrupts cholinergic neurotransmission in the central nervous system, the peripheral autonomic nervous system, and at the neuromuscular junction.[4]

-

Acetylcholinesterase Inhibition : Studies have also indicated that lupinine hydrochloride is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[1] This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, further complicating the toxicological profile.

-

Ion Channel Inhibition : While studied more for other quinolizidine alkaloids like sparteine, there is evidence that these compounds can also inhibit voltage-dependent sodium and potassium ion channels, which may contribute to antiarrhythmic or other toxic effects.[3][4]

The primary symptoms of acute toxicity, such as tremors, convulsions, paralysis of respiratory muscles, and ultimately death from respiratory failure, are direct consequences of this disruption of neuromuscular and central nervous system function.[2][4]

Pharmacokinetics

There is a significant lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for pure this compound in animal models. However, studies on related quinolizidine alkaloids provide some insight. For instance, in pigs, the related alkaloid lupanine is extensively absorbed and primarily excreted in the urine unmodified.[4] In a human study, orally administered lupanine was also excreted unchanged in the urine with a half-life of 6-7 hours.[6] It is plausible that lupinine follows a similar pathway, but specific studies are required for confirmation.

Toxicological Studies

Data on the toxicity of pure this compound is limited. Many studies have been conducted using extracts from different Lupinus species, which contain a mixture of various quinolizidine alkaloids, making it difficult to attribute toxicity to a single compound.[4]

Acute Toxicity

Acute toxicity studies indicate that this compound is toxic upon oral ingestion, with effects primarily on the central nervous system.[4] It appears to be less acutely toxic than other common lupin alkaloids such as sparteine.[1][4]

Table 1: Acute Toxicity Data for this compound and Related Alkaloids

| Compound | Animal Model | Route | Value | Unit | Reference |

|---|---|---|---|---|---|

| This compound | Rainbow Trout | Oral (diet) | NOAEL: 1 | mg/kg bw/day | [4] |

| This compound | Rainbow Trout | Oral (diet) | LOAEL: 2.5 | mg/kg bw/day | [4] |

| This compound | Not Specified | Not Specified | Toxic Dose: 25-28 | mg/kg | [1] |

| This compound | Not Specified | Not Specified | Min. Lethal Dose: 28-30 | mg/kg | [1] |

| Lupanine | Rat | Oral | LD50: 1464 | mg/kg | [7] |

| Lupanine | Rat | Intraperitoneal | LD50: 177 | mg/kg | [7] |

| Sparteine | Mouse | Oral | LD50: 40-480 | mg/kg | [6] |

| Sparteine | Mouse | Intraperitoneal | LD50: 30-42 | mg/kg |[6] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose.

Subchronic and Chronic Toxicity

There is a critical data gap regarding the repeated-dose toxicity of pure this compound. To date, no subchronic or chronic toxicity studies using the isolated compound in standard animal models like rats have been identified in the literature.[4] Studies conducted with diets containing flour or seed extracts from various lupin species are not suitable for evaluating the specific toxicity of this compound due to the confounding presence of other alkaloids and compounds.[4]

Genotoxicity and Mutagenicity

Several studies have evaluated the genotoxic potential of this compound as part of a panel of quinolizidine alkaloids. The consensus from these studies is that this compound is not genotoxic.

Table 2: Summary of Genotoxicity Studies for this compound

| Assay Type | System | Finding | Conclusion | Reference |

|---|---|---|---|---|

| DNA Binding/Intercalation | In vitro | Unable to bind or intercalate into DNA | Not a direct DNA-damaging agent | [4] |

| Bacterial Reverse Mutation | In vitro (Ames test) | Did not induce gene mutations | Non-mutagenic | [4][8] |

| Micronucleus Assay | In vivo | Did not induce micronuclei | Non-clastogenic/aneugenic |[4] |

Reproductive and Developmental Toxicity

No studies specifically investigating the reproductive or developmental toxicity of pure this compound in animal models were identified. This represents another significant gap in the toxicological database for this compound.

Experimental Protocols and Workflows

While specific protocols for this compound studies are not detailed in the literature, toxicological evaluations typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 425)

-

Animals : Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often more sensitive.

-

Housing : Housed in standard conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum, except for fasting before dosing.

-

Acclimatization : Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dose Administration :

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with this compound at a limit dose (e.g., 2000 mg/kg body weight) via oral gavage.

-

If the animal survives, four additional animals are dosed sequentially.

-

-

Observations :

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight.

-

Intensive observation for the first 4 hours post-dosing, then periodically for 14 days.

-

-

Necropsy : All animals are subjected to gross necropsy at the end of the 14-day observation period.

-

Endpoint : The test determines if the LD50 is above or below the limit dose and identifies signs of acute toxicity.

Protocol: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

-

Tester Strains : Utilizes multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine or tryptophan operon, respectively. Strains are chosen to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

-

Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver homogenate) to detect metabolites that may be mutagenic.

-

Procedure :

-

Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer are combined in a test tube.

-

The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

-

Incubation : Plates are incubated for 48-72 hours.

-

Endpoint : The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Summary and Conclusion

The toxicological profile of this compound is primarily characterized by its neurotoxic effects, mediated through the inhibition of cholinergic pathways. Acute exposure can lead to severe neurological symptoms.[1][4] Current evidence strongly suggests that this compound is not genotoxic or mutagenic.[4][8]